3-Iodo-alpha-methyl-L-tyrosine I-125

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

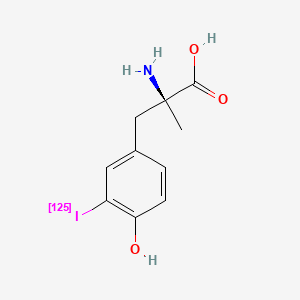

3-Iodo-alpha-methyl-L-tyrosine I-125, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 319.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Electrophilic Substitution Using Iodo-gen

[¹²⁵I]IMT is synthesized via electrophilic substitution, where radioiodine (¹²⁵I) replaces a hydrogen atom on the aromatic ring of L-α-methyltyrosine. Key steps include:

-

Reagents : L-α-methyltyrosine, Na-¹²⁵I, Iodo-gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as an oxidizing agent.

-

Conditions : Reaction occurs at room temperature for 10 minutes in borate buffer (pH 8.5) .

-

Mechanism : Iodo-gen oxidizes iodide (I⁻) to iodonium (I⁺), facilitating electrophilic aromatic substitution at the meta position of the tyrosine derivative .

Isotopic Exchange with Cu⁺ Assistance

An alternative method employs isotopic exchange using copper(I) as a catalyst:

-

Reagents : 2-Iodo-L-phenylalanine precursor, CuSO₄, SnSO₄, and gentisic acid.

-

Conditions : Reaction occurs at 100°C for 60 minutes under acidic, reducing conditions .

-

Yield : Achieves radiochemical yields (RCY) >70% with high purity (>99%) .

Purification and Quality Control

Post-synthesis purification is critical to remove unreacted iodide and byproducts:

-

Sep-Pak Cartridge Purification :

-

HPLC Analysis :

Chemical Stability and Reactivity

[¹²⁵I]IMT exhibits stability due to α-methylation, which prevents metabolic degradation:

-

Metabolic Stability : The α-methyl group confers resistance to tyrosine hydroxylase and decarboxylase enzymes, prolonging tumor retention .

-

pH Sensitivity : Stability is maintained in neutral to slightly alkaline conditions (pH 7–8.5), but acidic environments may induce deiodination .

Key Reaction Parameters

| Parameter | Electrophilic Substitution | Isotopic Exchange |

|---|---|---|

| Temperature | Room temperature | 100°C |

| Time | 10 minutes | 60 minutes |

| Catalyst/Oxidizer | Iodo-gen | CuSO₄/SnSO₄ |

| Radiochemical Yield | >90% | 65–75% |

| Purity | >99% | >99% |

Inhibitor Studies and Transport Kinetics

Although not direct chemical reactions, inhibitor studies elucidate [¹²⁵I]IMT’s interaction with transporters:

-

LAT1-Mediated Transport : [¹²⁵I]IMT uptake in DLD-1 colon cancer cells is primarily mediated by the L-type amino acid transporter 1 (LAT1), with a Kₘ of 78 μM and Vₘₐₓ of 333 pmol/10⁶ cells/min in Na⁺-free buffer .

-

Inhibition Profile : Uptake is inhibited by large neutral amino acids (e.g., L-leucine, L-phenylalanine) but unaffected by system A or ASC inhibitors .

Stereochemical Considerations

-

Stereoselectivity : Human LAT1 shows high selectivity for the L-isomer of [¹²⁵I]IMT, with D-isomers (e.g., D-leucine, D-phenylalanine) demonstrating weaker inhibitory effects .

-

Structural Modifications : 3-Iodination and α-methylation reduce affinity for LAT1 compared to native tyrosine but enhance metabolic stability .

特性

CAS番号 |

137034-72-1 |

|---|---|

分子式 |

C10H12INO3 |

分子量 |

319.11 g/mol |

IUPAC名 |

(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1/i11-2 |

InChIキー |

KPOIUSXAPUHQNA-MFUTYXEOSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

異性体SMILES |

C[C@](CC1=CC(=C(C=C1)O)[125I])(C(=O)O)N |

正規SMILES |

CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |

同義語 |

123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。